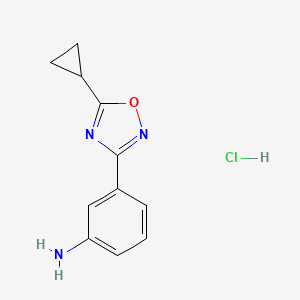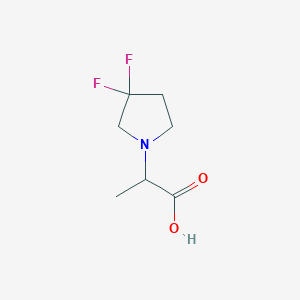
2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid
Descripción general
Descripción
2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, also known as DFPA, is an organic compound belonging to the class of carboxylic acids. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. DFPA has a wide range of applications in the field of chemical synthesis, medicinal chemistry, and biochemistry. It is used in the synthesis of various drugs and in the preparation of pharmaceutical intermediates. In addition, it is used in the preparation of various polymers, such as polyurethanes and polyesters.
Aplicaciones Científicas De Investigación
2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid has a wide range of applications in the field of scientific research. It is used in the synthesis of various drugs, such as antifungals and anti-inflammatory agents. It is also used in the preparation of pharmaceutical intermediates, such as amino acids and peptides. In addition, it is used in the preparation of various polymers, such as polyurethanes and polyesters. Furthermore, it is used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides.
Mecanismo De Acción
2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid is an organic compound that acts as an acid catalyst in the reaction of 3,3-difluoropyrrolidine-1-carboxaldehyde and propionic anhydride. It acts as an acid catalyst by protonating the reactants, which enables them to react with each other. This protonation also increases the rate of the reaction by increasing the stability of the transition state.
Biochemical and Physiological Effects
This compound is an organic compound that has been demonstrated to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-fungal effects. In addition, it has been found to have an anabolic effect on the body, which is beneficial for the treatment of muscle wasting and age-related muscle loss. Furthermore, it has been found to have a protective effect against oxidative stress and to reduce the risk of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid in laboratory experiments are that it is a relatively inexpensive and readily available organic compound. It is also relatively easy to synthesize and has a wide range of applications in the field of chemical synthesis, medicinal chemistry, and biochemistry. The main limitation of using this compound in laboratory experiments is that it is a highly reactive compound and must be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid. One potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurological disorders. In addition, further research could be conducted on its ability to reduce oxidative stress and its potential as an anabolic agent. Furthermore, further research could be conducted on its potential as a polymerization catalyst for the preparation of various polymers, such as polyurethanes and polyesters. Finally, further research could be conducted on its potential to be used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides.
Propiedades
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c1-5(6(11)12)10-3-2-7(8,9)4-10/h5H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTNWHKUSXLFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1475253.png)

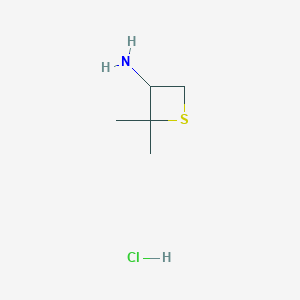



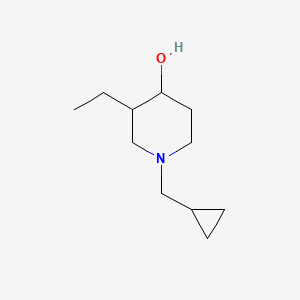
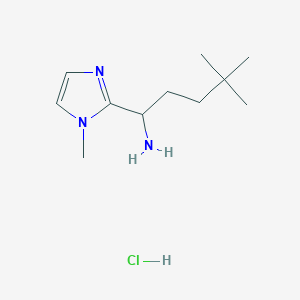
![5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1475269.png)


